Product packaging for Sodium 2-mercaptoethanolate(Cat. No.:CAS No. 37482-11-4)

Sodium 2-mercaptoethanolate

Cat. No.: B1629910
CAS No.: 37482-11-4
M. Wt: 100.12 g/mol
InChI Key: RYBWXHDKJVRTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Organosulfur Compounds in Chemical Synthesis and Biological Systems

Organosulfur compounds, organic molecules containing carbon-sulfur bonds, are fundamental to both the biological world and the field of chemical synthesis. flashcards.worldjmchemsci.com In nature, they are ubiquitous and essential for life. wikipedia.org The amino acids methionine and cysteine, for example, are organosulfur compounds that are critical components of proteins, with the disulfide bonds formed from cysteine residues often stabilizing the protein's tertiary structure. jmchemsci.comwikipedia.org Other vital natural organosulfur molecules include the vitamins biotin (B1667282) and thiamine, coenzyme A, and the antioxidant glutathione. wikipedia.orgbritannica.com The presence of sulfur imparts specific properties that are crucial for the function of these biomolecules, including their roles in enzyme function and cellular signaling. flashcards.world

In the realm of synthetic chemistry, organosulfur compounds are exceptionally versatile. They serve as intermediates, reagents, and catalysts in a vast array of chemical transformations. mdpi.com Their applications extend to the creation of pharmaceuticals, with well-known examples including penicillin and sulfa drugs. wikipedia.orgbritannica.com Furthermore, they are integral to the production of polymers, where they can act as crosslinking agents, and are used in the synthesis of dyes, detergents, and agricultural chemicals. flashcards.worldbritannica.com The unique chemistry of the carbon-sulfur bond allows for a wide range of reactions, making these compounds indispensable tools for chemists. jmchemsci.com

The Unique Role of Thiolate and Alcoholate Moieties in Chemical Reactivity

The distinct reactivity of Sodium 2-mercaptoethanolate stems from its two functional groups: the thiolate and the alcoholate. Although both are nucleophilic, they exhibit significant differences in their chemical behavior.

The thiol group (R-SH) is generally more acidic than the corresponding alcohol group (R-OH), meaning it deprotonates more readily to form a thiolate anion (R-S⁻). flashcards.worldnih.gov This negatively charged thiolate is a powerful and soft nucleophile, making it highly reactive toward a variety of electrophiles. nih.govmdpi.com The high reactivity of the thiolate anion allows it to participate in reactions such as Michael additions and nucleophilic substitutions under mild conditions. mdpi.com In contrast, the sulfur-hydrogen (S-H) bond is weaker than the oxygen-hydrogen (O-H) bond, which influences its reactivity in radical reactions. mdpi.com

The alcoholate moiety (R-O⁻), formed by the deprotonation of an alcohol, is also a strong nucleophile, though generally considered "harder" than a thiolate. While alcohols can be converted to their corresponding alkali metal alcoholates, the reactivity profile differs from that of thiolates. For instance, the thermolysis of an osmium(VI) thiolate complex leads to the formation of a disulfide through reductive elimination, whereas the corresponding alcoholate complex yields an aldehyde and an alcohol via β-hydrogen elimination, highlighting the divergent decomposition pathways dictated by the heteroatom. acs.org The presence of both a "soft" thiolate and a "hard" alcoholate within the same molecule provides a platform for selective and diverse chemical transformations.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name sodium;2-sulfanylethanolate
CAS Number 37482-11-4
Molecular Formula C₂H₅NaOS
Molecular Weight 100.12 g/mol

This data is compiled from public chemical databases. nih.govchemicalbook.com

Historical Context of Alkali Metal Thiolates and Alcoholates in Chemical Science

The chemistry of alkali metals—lithium, sodium, potassium, rubidium, caesium, and francium—has a rich history. wikipedia.org Compounds of sodium and potassium have been known since ancient times, but it was Sir Humphry Davy who first isolated the elemental metals in 1807. researchgate.net This discovery opened the door to understanding their high reactivity and their ability to form ionic compounds by readily donating an electron. wikipedia.orgresearchgate.net

In organic synthesis, alkali metal derivatives of alcohols (alcoholates or alkoxides) and thiols (thiolates) became fundamentally important reagents. Sodium ethoxide, a classic alkali metal alcoholate, has long been used as a strong base in condensation and elimination reactions. The development of synthetic methods to create alkali metal thiolates involved reacting thiols with alkali metals, their hydrides, or other strong bases. syr.edu These reagents proved to be powerful nucleophiles for forming carbon-sulfur bonds, a key step in the synthesis of more complex organosulfur compounds. britannica.com The study of these simple salts has evolved significantly, leading to the structural identification of a wide range of alkali metal thiolates as monomers, oligomers, and polymers, often influenced by the solvent and the nature of the thiol. syr.edu This foundational work established the principles that govern the reactivity of compounds like this compound in modern chemical research.

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₂H₅NaOS
2-Mercaptoethanol (B42355) C₂H₆OS
Methionine C₅H₁₁NO₂S
Cysteine C₃H₇NO₂S
Biotin C₁₀H₁₆N₂O₃S
Thiamine C₁₂H₁₇N₄OS⁺
Coenzyme A C₂₁H₃₆N₇O₁₆P₃S
Glutathione C₁₀H₁₇N₃O₆S
Penicillin Varies (general core structure)
Sodium ethoxide C₂H₅NaO
Benzyl disulfide C₁₄H₁₄S₂
Benzaldehyde C₇H₆O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5NaOS B1629910 Sodium 2-mercaptoethanolate CAS No. 37482-11-4

Properties

CAS No.

37482-11-4

Molecular Formula

C2H5NaOS

Molecular Weight

100.12 g/mol

IUPAC Name

sodium;2-sulfanylethanolate

InChI

InChI=1S/C2H5OS.Na/c3-1-2-4;/h4H,1-2H2;/q-1;+1

InChI Key

RYBWXHDKJVRTES-UHFFFAOYSA-N

SMILES

C(CS)[O-].[Na+]

Canonical SMILES

C(CS)[O-].[Na+]

Other CAS No.

37482-11-4

Pictograms

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Sodium 2 Mercaptoethanolate

Nucleophilic Reactions and Cleavage of Disulfide Bonds

Sodium 2-mercaptoethanolate, the sodium salt of 2-mercaptoethanol (B42355), is a potent nucleophile due to the presence of the thiolate anion (RS⁻). This high nucleophilicity is central to its role in various chemical reactions, most notably the cleavage of disulfide bonds.

Mechanisms of Disulfide Bond Reduction in Keratinic Materials

The reduction of disulfide bonds in keratinic materials, such as wool and hair, by thiolates like 2-mercaptoethanolate is a fundamental process in cosmetic and textile industries. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. researchgate.netnih.gov The thiolate anion from this compound attacks one of the sulfur atoms in the disulfide bond (S-S) of the keratin (B1170402) protein. researchgate.net This attack leads to the formation of a transient, unstable intermediate with three sulfur atoms partially bonded. researchgate.net Subsequently, the original disulfide bond is cleaved, resulting in the formation of a new disulfide bond and a new thiolate anion. researchgate.net

The effectiveness of this reduction is significantly influenced by pH. researchgate.net In basic conditions, the equilibrium shifts towards the formation of the more nucleophilic thiolate anion, enhancing the rate and extent of disulfide bond cleavage. researchgate.net This process disrupts the extensive cross-linking network of disulfide bridges that provide structural integrity and elasticity to keratin fibers, leading to their softening and increased malleability. mdpi.com

The general reaction can be represented as: 2 R'-SH (2-mercaptoethanol) + R-S-S-R (keratin) ⇌ 2 R-SH (keratin) + R'-S-S-R' (2-hydroxyethyl disulfide) wikipedia.org

This reversible reaction allows for the controlled breaking and reforming of disulfide bonds, a principle utilized in hair perming and straightening treatments.

Broad Applications of Thiolate-Mediated Disulfide Reduction

The ability of thiolates, including this compound, to reduce disulfide bonds has a wide range of applications beyond keratin modification.

Protein Chemistry: In biochemistry and molecular biology, 2-mercaptoethanol is widely used to denature proteins by breaking both intramolecular (within a single polypeptide chain) and intermolecular (between different polypeptide chains) disulfide bonds. wikipedia.orgatamanchemicals.com This disruption of the tertiary and quaternary protein structure is essential for techniques like SDS-PAGE, where proteins must be fully denatured to migrate according to their molecular weight. atamanchemicals.com The cleavage of these bonds allows the protein subunits to separate and unfold completely. atamanchemicals.com

Biomaterials and Drug Delivery: The dynamic nature of the disulfide bond makes it a valuable tool in the development of stimulus-responsive materials. mdpi.comencyclopedia.pub Disulfide-containing polymers can be designed to release encapsulated drugs or other "cargo" upon exposure to a reducing environment, such as the high intracellular concentration of glutathione. encyclopedia.pub Thiol-disulfide exchange reactions are also employed to attach polymers to biological substrates. mdpi.comencyclopedia.pub

Organic Synthesis: In organic synthesis, 2-mercaptoethanol can be used to protect aldehyde and ketone functional groups by forming oxathiolanes. wikipedia.org This protecting group strategy prevents these functional groups from undergoing unwanted reactions during other synthetic steps.

Cellular Biology: Thiol-mediated uptake is a mechanism for delivering molecules into cells. nih.gov This process relies on the exchange reactions between thiols on the cell surface and disulfide-containing molecules, facilitating their entry. nih.gov

Redox Chemistry and Metal Ion Interactions

The chemical behavior of this compound extends beyond its nucleophilic character to include significant redox activity, particularly in its interactions with transition metal ions.

Complexation with Transition Metal Centers (e.g., Vanadium(V) and Vanadium(IV) Species)

2-Mercaptoethanol and its thiolate form can interact with various transition metals, including vanadium, to form coordination complexes. nih.gov These interactions can involve both the thiol and hydroxyl groups of the ligand and are often accompanied by redox changes in the metal center. nih.gov

Studies have shown that 2-mercaptoethanol can form stable complexes with both vanadium(V) and vanadium(IV). nih.govnih.gov This is noteworthy because thiols are generally expected to readily reduce vanadium(V) to vanadium(IV). nih.gov The formation of stable vanadium(V)-thiolate complexes demonstrates that complexation can compete with and, under certain conditions, dominate the redox chemistry. nih.gov

The stoichiometry and stability of the complexes formed between 2-mercaptoethanolate and vanadium are highly dependent on the oxidation state of the vanadium and the reaction conditions.

Vanadium(V) Complexes: At neutral to alkaline pH, vanadate (B1173111) (the common aqueous form of vanadium(V)) reacts with 2-mercaptoethanol to form a stable complex with a 2:2 stoichiometry of vanadium to ligand. nih.gov A less predominant 4:4 complex has also been identified at higher concentrations. nih.gov The formation of these stable V(V)-thiolate complexes is a key finding, as it challenges the long-held assumption of rapid and complete reduction by thiols. nih.gov

Vanadium(IV) Complexes: When vanadium(V) is reduced, or when starting with a vanadium(IV) source like vanadyl sulfate (B86663) (VOSO₄), a complex with a 1:2 stoichiometry of vanadium to 2-mercaptoethanol is formed. nih.gov This highlights the significant influence of the metal's oxidation state on the resulting complex's structure and stoichiometry. nih.gov

The stability of these complexes can be investigated using various spectroscopic techniques, including multinuclear NMR (⁵¹V), EPR, and UV-vis spectroscopy. nih.gov

Table 1: Stoichiometry of Vanadium-Mercaptoethanolate Complexes

Vanadium Oxidation State Stoichiometry (Vanadium:Ligand) Predominant Conditions
V(V) 2:2 Neutral to Alkaline pH
V(V) 4:4 High Solute Concentrations

This table is based on data from spectroscopic studies of vanadium and 2-mercaptoethanol interactions. nih.gov

The pH of the solution is a critical parameter that governs both the formation of vanadium-mercaptoethanolate complexes and the redox equilibrium between the V(V) and V(IV) oxidation states. nih.govsavemyexams.com

Complex Formation: The formation of the vanadium(IV)-2-mercaptoethanolate complex is favored at higher pH values (above 7). nih.gov At acidic pH (below 4), the complex tends to dissociate, and the free hydrated vanadyl cation ([VO(H₂O)₅]²⁺) is the dominant species observed. nih.gov The stable 2:2 vanadium(V) complex is observed in the pH range of approximately 7.0 to 10.5. nih.gov

Redox Interconversion: The reduction of vanadium(V) by 2-mercaptoethanol is favored at low pH and high concentrations of both reactants. nih.gov Conversely, the vanadium(V)-thiolate complex is more stable at neutral and alkaline pH. nih.gov This pH-dependent redox potential is a common feature in the chemistry of transition metals, where protonation or deprotonation of the metal aqua-ion or the ligand can significantly alter the ease of electron transfer. savemyexams.com The interplay between complexation and redox chemistry is thus finely tuned by the solution's acidity, allowing for the selective formation of either V(V) or V(IV) complexes. nih.gov

Table 2: Effect of pH on Vanadium-Mercaptoethanolate System

pH Range Predominant Vanadium Species/Process Reference
< 4 Favors reduction of V(V) to V(IV); [VO(H₂O)₅]²⁺ is the major V(IV) species. nih.gov
7.0 - 10.5 Stable 2:2 V(V)-mercaptoethanolate complex formation. nih.gov

Reduction of Oxidized Cytochrome c by Mercaptoethanolate Anion

The mercaptoethanolate anion, the deprotonated form of 2-mercaptoethanol, functions as a potent reducing agent in various biochemical reactions. A significant example is its ability to reduce oxidized cytochrome c, an essential protein in the mitochondrial electron transport chain. The process involves the transfer of an electron from the thiolate anion to the iron center of the cytochrome c, converting it from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state. researchgate.netmdpi.comresearchgate.net This reduction can be monitored spectrophotometrically by the characteristic increase in absorbance at 550 nm, which corresponds to the formation of the reduced cytochrome c (Fe²⁺). researchgate.netmdpi.comresearchgate.net

Kinetic studies of the reduction of oxidized cytochrome c by mercaptoethanolate reveal a direct correlation between the concentration of the reactants and the reaction rate. researchgate.netmdpi.com The reaction follows second-order kinetics, and in experiments using cytochrome c adsorbed onto SnO₂ surfaces, the kinetic constant for the redox process was determined to be 2.8 × 10⁻³ µM⁻¹ s⁻¹. researchgate.netmdpi.com This value quantifies the efficiency of electron transfer from the mercaptoethanolate anion to the cytochrome c molecule. The reaction proceeds without the observation of stable intermediates. nih.gov The rate of reduction is influenced by the pKa of the thiol group, with lower pKa values generally leading to faster reduction rates due to a higher concentration of the nucleophilic thiolate anion at a given pH. researchgate.net

The active species responsible for the reduction of cytochrome c is the deprotonated thiolate anion of 2-mercaptoethanol, not the protonated thiol form. researchgate.netmdpi.com The concentration of this anion is dictated by the pH of the solution and the acid dissociation constant (pKa) of 2-mercaptoethanol. researchgate.net Research has demonstrated a linear correlation between the concentration of the mercaptoethanolate anion and the rate of cytochrome c reduction. researchgate.netmdpi.com As the concentration of the thiolate anion increases, typically by raising the pH of the solution, the rate of formation of reduced cytochrome c (Fe²⁺) increases proportionally. researchgate.netmdpi.comnih.gov

Table 1: Correlation between Mercaptoethanolate Anion Concentration and the Formation Rate of Reduced Cytochrome c (Fe²⁺)

This table illustrates the linear relationship observed between the concentration of the reactive thiolate anion and the measured rate of the redox reaction. Data is derived from kinetic analyses of cytochrome c reduction. researchgate.netmdpi.com

Relative Mercaptoethanolate Anion ConcentrationRelative Formation Rate of Cytochrome c (Fe²⁺)
LowLow
Medium-LowMedium-Low
MediumMedium
Medium-HighMedium-High
HighHigh

Ligand Exchange Reactions in Oxotechnetium(V) Complexes

This compound and its parent compound, 2-mercaptoethanol, participate in ligand exchange reactions with oxotechnetium(V) (TcO³⁺) complexes. mit.edu The Tc(V) oxidation state can be stabilized by various ligands, and the mercaptoethanolate ligand, which contains both soft sulfur and hard oxygen donor atoms, forms stable complexes such as [TcO(SCH₂CH₂O)₂]⁻. mit.edu

These complexes exhibit reactivity towards other sulfur-containing ligands. For instance, the [TcO(SCH₂CH₂O)₂]⁻ complex reacts with two equivalents of a 1,2-dithiol, such as 1,2-ethanedithiol, to ultimately form the bis(dithiolato) complex, [TcO(SCH₂CH₂S)₂]⁻. This reaction demonstrates the lability of the oxygen-donor ligands in the original complex, which are displaced by the stronger sulfur-donor ligands of the 1,2-ethanedithiol. During this ligand exchange process, the formation of an intermediate species is observed, highlighting a stepwise reaction mechanism. mit.edu This reactivity pattern underscores the high affinity of the oxotechnetium(V) core for dithiolate ligands.

Environmental and Abiotic Degradation Pathways

This compound can undergo abiotic degradation in the environment, particularly in aqueous solutions. The primary degradation pathways are influenced by environmental conditions such as pH and involve the oxidation of the thiol group. oecd.org

Degradation under Alkaline Conditions

The stability of this compound in water is highly dependent on the pH. oecd.org The compound degrades abiotically, with the degradation rate increasing significantly under alkaline conditions. oecd.org This is attributed to the greater ease of oxidation of the thiolate anion, which is more prevalent at higher pH. The half-life of the compound is dramatically shorter at a pH of 8.5 compared to neutral or acidic conditions. oecd.orgatamanchemicals.comlerochem.eu

Table 2: pH-Dependent Half-Life of 2-Mercaptoethanol in Water at 20°C

This table shows the experimentally determined half-life of 2-mercaptoethanol at various pH levels, demonstrating its rapid degradation under alkaline conditions. oecd.org

pHHalf-Life
6.5> 100 hours
7.510 hours
8.54 hours

Formation of Disulfides and Subsequent Oxidation Processes

A primary abiotic degradation pathway for this compound involves the formation of disulfides through the oxidation of the thiol group. oecd.org In this process, two molecules of mercaptoethanolate react to form a disulfide bond, yielding 2,2'-dithiodiethanol (HOCH₂CH₂S–SCH₂CH₂OH). atamanchemicals.com This reaction is a form of thiol-disulfide exchange, where the thiolate anion acts as a nucleophile attacking another thiol molecule. rsc.org

This initial formation of disulfides is not the final step in the degradation process. These disulfides are reported to be totally oxidized in subsequent processes, leading to further breakdown products. oecd.org

Role in Geochemical Cycling of Sulfur in Aquatic Sediments

The geochemical cycling of sulfur in aquatic sediments is a complex process involving the transformation of sulfur compounds through various biotic and abiotic pathways. Thiols, including 2-mercaptoethanol, have been identified as active participants in this cycle, particularly in reducing, intertidal marine sediments. oecd.org

The presence of 2-mercaptoethanol and other thiols in these environments is often attributed to the degradation of proteins from sources like marine algae and other plants. atamanchemicals.com In a study of intertidal sediments in Biscayne Bay, Florida, 2-mercaptoethanol was one of several major thiols detected, with concentrations ranging from 0.5 to 20 µM. oecd.org These thiols are products of both microbial (biotic) processes and non-biological (abiotic) chemical reactions. oecd.org

The sulfur cycle in marine sediments is largely driven by the microbial process of dissimilatory sulfate reduction (DSR), which converts sulfate to sulfide (B99878). nih.gov This sulfide can then be reoxidized to sulfate through a network of reactions involving various intermediate sulfur species. nih.gov These intermediates, such as elemental sulfur, thiosulfate, and sulfite, are then available for further microbial oxidation, reduction, or disproportionation. nih.gov

While direct studies on the specific reactions of this compound in this cycle are limited, the behavior of its parent compound, 2-mercaptoethanol, provides insights. The formation of organosulfur compounds is a significant aspect of the sulfur cycle. nsf.gov Abiotic processes, such as nucleophilic addition reactions, are thought to play a major role in the formation of reduced organic sulfur compounds in anoxic and sulfidic sediments. odu.edu For instance, the reaction of thiols with unsaturated carbonyl compounds can lead to the formation of organosulfur products. nsf.gov

The persistence and transformation of 2-mercaptoethanol in aquatic environments are influenced by factors such as pH and temperature. oecd.org For example, the half-life of 2-mercaptoethanol in water is significantly affected by pH, with faster degradation occurring under more alkaline conditions. oecd.org

Applications in Chemical and Biological Research Methodologies

Role as a Reducing Agent in Biochemical Systems

In biochemical contexts, the deprotonated thiol group (thiolate) of sodium 2-mercaptoethanolate, or the thiol group of its parent compound 2-mercaptoethanol (B42355), readily participates in redox reactions. It is widely used to prevent the oxidation of proteins and other biological molecules. atamanchemicals.comclinisciences.com Its primary mechanism of action involves the reduction of disulfide bonds (-S-S-) to form two separate thiol groups (-SH), a process crucial for altering protein structure and function. clinisciences.comatamanchemicals.com This capability is fundamental to its applications in studying the immune system. atamanchemicals.comatamanchemicals.com

This compound's role in immune biochemistry is highlighted by the function of its parent compound, 2-mercaptoethanol, in in vitro studies of lymphocytes. Research has shown that 2-mercaptoethanol can be crucial for maintaining the viability of lymphoid cells in culture. nih.gov

A key application is in the restoration of antibody-forming capacity in certain immune cell populations. For instance, in studies involving nonadherent mouse spleen cells, which are depleted of macrophages, the ability to produce antibodies is significantly impaired. The addition of low concentrations of 2-mercaptoethanol to these cultures can restore this function, suggesting it can substitute for the presence of macrophages in this specific context. nih.gov The restorative effect is dose-dependent and requires the continuous presence of the reducing agent throughout the culture period. nih.gov This application has proven to be simpler and more reproducible than supplementing the cultures with peritoneal macrophages. nih.gov While optimal numbers of macrophages can also restore function, excessive macrophage concentrations can inhibit antibody formation, an issue not observed with the optimal use of 2-mercaptoethanol. nih.gov

Chain-Transfer Agent and Regulator in Polymerization Processes

In the field of polymer chemistry, this compound and its parent compound are recognized as highly effective chain-transfer agents (CTAs). atamanchemicals.comatamanchemicals.com This function is critical in radical polymerization reactions to control the molecular weight of the resulting polymers. scispace.com

The primary role of a chain-transfer agent like 2-mercaptoethanol is to regulate the growth of polymer chains. During polymerization, the agent can donate a hydrogen atom to a growing polymer radical, terminating that chain's growth. The resulting radical on the chain-transfer agent can then initiate a new polymer chain. This process effectively lowers the average molecular weight of the final polymer. scispace.comgoogle.com

The efficiency of 2-mercaptoethanol as a molecular weight regulator has been demonstrated in the synthesis of polymers such as sodium polyacrylate. Studies comparing its effectiveness against other regulators show that it can significantly reduce the molecular weight of the polymer. scispace.com For example, in the synthesis of sodium polyacrylate, the use of 2-mercaptoethanol resulted in polymers with substantially lower molecular weights compared to syntheses run without a regulator or with a less potent one like sodium sulfite. scispace.com

Table 1: Effect of 2-Mercaptoethanol (ME) as a Molecular Weight Regulator on Sodium Polyacrylate

Regulator Amount of Regulator (% of monomer weight) Resulting Molecular Weight (MM) Thinning Properties in Mineral Suspensions
None 0% 45,000 - 91,000 Ineffective
ME 0.5 - 1.5% 28,000 - 35,000 Optimal
Thioacetic Acid Not specified 21,000 - 65,000 Effective, but less potent than ME
Sodium Sulfite Not specified 45,000 - 91,000 Ineffective

This table is based on data from a study on the synthesis of sodium polyacrylate thinners. scispace.com

The integration of 2-mercaptoethanol into polymerization strategies is particularly important in processes where precise molecular weight control is necessary to achieve desired material properties, such as in the production of certain PVC copolymers. atamanchemicals.comgoogle.com However, its use can present challenges. High concentrations of 2-mercaptoethanol, when added at the beginning of an aqueous polymerization, can lead to colloidal instability of the reaction mixture. google.com

To overcome this, specific synthesis strategies have been developed. One such strategy involves admixing the 2-mercaptoethanol with a vinyl ester monomer before adding the mixture to the main reaction medium. google.com This procedure has been shown to eliminate the adverse effects on colloidal stability, allowing for the use of higher, more effective levels of the chain-transfer agent. google.com Another approach is the stepwise addition of the agent during the polymerization process, which also helps maintain stability while achieving the desired reduction in molecular weight. google.com These strategies enable the efficient use of 2-mercaptoethanol to produce polymers with targeted melt flow properties and molecular weights. scispace.comgoogle.com

Utilization in Biological Sample Preparation

The chemical properties of this compound make it a useful reagent in the preparation and processing of biological samples for research.

One specific application of this compound is in the harvesting of immune cells from animal models. It has been documented for use in the extraction of peritoneal macrophages. researchgate.net In this procedure, a sterile solution of this compound is injected into the peritoneal cavity of a mouse. researchgate.net The peritoneum is massaged gently, and the fluid containing the macrophages is then aspirated. mdpi.commiltenyibiotec.com

This method is a variation of the more common peritoneal lavage technique, which typically uses saline or a cell culture medium. mdpi.commiltenyibiotec.com Often, an eliciting agent like Brewer's thioglycollate medium is injected several days prior to the extraction to increase the yield of macrophages by inducing monocyte migration into the peritoneum. nih.gov The use of a this compound solution in the extraction fluid itself represents a specific procedural choice for harvesting these crucial immune cells for subsequent in vitro analysis. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
2-Mercaptoethanol
Brewer's thioglycollate
Peritoneal Macrophages
This compound
Sodium Polyacrylate
Sodium Sulfite
Thioacetic Acid
Vinyl Ester
Vinyl Halide

Integration in Biosensor Design and Functionality

The unique redox properties of the mercaptoethanolate anion are harnessed in the development of sophisticated biosensing systems. Its ability to interact with specific biomolecules forms the basis for detecting target analytes, including gases.

This compound plays a critical role in model systems for gas biosensing, particularly those utilizing cytochrome c. In these sensors, cytochrome c, a heme-containing protein, is often immobilized on a transparent electrode, such as tin oxide (SnO₂) on fluorine-doped tin oxide (FTO) glass. made-in-china.comatamanchemicals.com The sensing principle relies on the change in the oxidation state of the iron atom within the cytochrome c heme group, which can be monitored optically. atamanchemicals.comoecd.org

The mercaptoethanolate anion, provided by dissolving this compound in a buffer solution, acts as a reducing agent. atamanchemicals.comoecd.org It reduces the oxidized form of cytochrome c (Fe³⁺) to its reduced state (Fe²⁺). oecd.org This conversion results in a distinct change in the optical absorption spectrum, with the reduced form showing a characteristic peak at 550 nm. atamanchemicals.comoecd.org In a practical gas sensor setup for detecting analytes like methanethiol, the target gas dissolves in the aqueous layer of the sensor, deprotonates, and the resulting thiolate anions react with the immobilized cytochrome c, generating the readout signal. made-in-china.com The reaction with mercaptoethanolate serves as a model for this process, allowing researchers to study and calibrate the sensor's response. atamanchemicals.comoecd.org

Table 1: Role of Mercaptoethanolate in Cytochrome C Biosensor

ComponentFunctionDetection PrincipleReference
This compoundProvides mercaptoethanolate anions which act as a reducing agent.Reduces Cytochrome c (Fe³⁺) to Cytochrome c (Fe²⁺). atamanchemicals.comoecd.org
Cytochrome cBiorecognition element immobilized on the electrode.Its change in oxidation state (Fe³⁺ → Fe²⁺) generates a signal. made-in-china.comatamanchemicals.com
SpectroscopyMonitors the optical changes.Measures the increased light absorption at 550 nm characteristic of reduced Cytochrome c. oecd.org

Studies have demonstrated a clear relationship between the concentration of mercaptoethanolate anions in the solution and the formation rate of reduced cytochrome c (Fe²⁺). atamanchemicals.comoecd.org By plotting this rate against the anion concentration, researchers can determine the kinetic parameters of the reaction. oecd.org This data is crucial for building a mathematical model that can predict the biosensor's response. kmchem.com The model incorporates factors like phase partition equilibrium (governed by Henry's Law for gas analytes), mass transport by diffusion, and the reaction kinetics described by the Michaelis-Menten model. made-in-china.comkmchem.com This comprehensive analysis allows for the prediction of the sensor's optical readout response from fundamental data, facilitating more rapid and efficient biosensor development. kmchem.com

Intermediate in the Synthesis of Specialty Chemicals

Beyond its direct use in biosensors, this compound is a valuable intermediate in the chemical industry. Its parent compound, 2-mercaptoethanol, is used to produce a range of specialty chemicals, with the sodium salt often being a key reactive form in these syntheses. oecd.org

2-Mercaptoethanol serves as a chemical intermediate in the synthesis of several types of industrial products. oecd.org It is explicitly mentioned as a precursor for creating dispersing agents, pickling agents for seeds, and various textile auxiliaries. atamanchemicals.comoecd.org Dispersing agents are crucial in formulations like paints, inks, and pesticides to prevent the settling of particulate solids and to lower the viscosity of slurries. atamanchemicals.comgoogle.comchemicalbook.com While specific reaction pathways are proprietary, the role of 2-mercaptoethanol as a building block is established. atamanchemicals.comatamanchemicals.com

In the context of textile processing, 2-mercaptoethanol is used to create auxiliaries that can, for example, break down disulfide bonds in wool keratin (B1170402), making the fibers softer and more manageable. kmchem.commultichemindia.com A small fraction of 2-mercaptoethanol production is specifically converted into its sodium salt, this compound, for use as a strong reducing agent in leather production processes like de-hairing. oecd.org

Table 2: Industrial Applications of 2-Mercaptoethanol as a Precursor

Product TypeFunction of End-ProductRole of 2-Mercaptoethanol/Sodium 2-mercaptoethanolateReference
Dispersing AgentsLower viscosity and prevent settling in particulate slurries (e.g., pesticides, coatings).Intermediate in the synthesis. atamanchemicals.comoecd.orggoogle.com
Pickling AgentsUsed for seed treatment.Intermediate in the synthesis. oecd.org
Textile AuxiliariesSoften fibers (e.g., wool) by breaking disulfide bonds.Intermediate in the synthesis. oecd.orgkmchem.commultichemindia.com
Leather De-hairing AgentActs as a strong reducing agent in the de-hairing process.Used directly as the sodium salt. oecd.org

This compound, also referred to as sodium 2-hydroxyethyl thiolate, is an intermediate in the synthesis of thiourethanes (also known as thionocarbamates). atamanchemicals.com Thiourethanes are a class of compounds used, for example, as collectors in the mining industry for ore flotation. atamanchemicals.com

In one synthetic approach, this compound can be utilized as a nucleophile. atamanchemicals.com For instance, a method for preparing thionocarbamates involves reacting an O-aryl chlorothionoformate with an alcohol. A co-produced aqueous solution of this compound can then be further reacted. This demonstrates its role as a preserved intermediate that can be used to synthesize other valuable chemicals, showcasing a green and efficient co-production process. atamanchemicals.com The thiolate anion readily participates in nucleophilic substitution reactions, making it a useful building block for creating the sulfur-carbon bonds characteristic of thiourethanes and related sulfur-containing compounds.

Spectroscopic and Advanced Analytical Characterization of Sodium 2 Mercaptoethanolate

Spectroscopic Probes for Structural Elucidation and Mechanistic Insights

Spectroscopic methods provide detailed information about the molecular structure, electronic environment, and vibrational modes of sodium 2-mercaptoethanolate.

Multinuclear NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. The most informative nuclei are ¹H and ¹³C.

Formation of the sodium salt from 2-mercaptoethanol (B42355) results in distinct changes in the NMR spectra. The most notable change in the ¹H NMR spectrum is the disappearance of the signal corresponding to the acidic thiol proton (S-H), which is typically observed in the parent compound, 2-mercaptoethanol. The methylene (B1212753) protons adjacent to the sulfur (α-CH₂) and the oxygen (β-CH₂) appear as triplets due to coupling with each other. In ¹³C NMR, the carbons attached to the electronegative oxygen and sulfur atoms are deshielded and appear at characteristic chemical shifts. The chemical environment, including the solvent and concentration, can influence the precise chemical shift values.

Below are the predicted NMR data for this compound.

Predicted ¹H NMR Data for this compound
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
HO-CH₂-~3.5 - 3.8Triplet (t)Coupled to the adjacent -CH₂SNa group.
-CH₂-SNa~2.6 - 2.9Triplet (t)Coupled to the adjacent -CH₂OH group. The deprotonation of the thiol leads to a slight upfield shift compared to the protonated thiol.
-OHVariableSinglet (s)Position is dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Data for this compound
AssignmentPredicted Chemical Shift (δ, ppm)Notes
HO-CH₂-~61 - 64Carbon attached to the hydroxyl group.
-CH₂-SNa~27 - 30Carbon attached to the thiolate group. The chemical shift is influenced by the electronegativity of the sulfur atom.

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a technique specific for detecting species with unpaired electrons. While this compound is itself diamagnetic, it can be readily oxidized to form a paramagnetic thiyl radical (HO-CH₂CH₂-S•). EPR is the definitive method for detecting and characterizing such radicals.

The technique is highly valuable for studying reaction mechanisms where single-electron transfer processes are involved. Often, the thiyl radicals are highly reactive and short-lived. In such cases, spin-trapping techniques are employed, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be easily detected by EPR. Common spin traps include 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). The resulting EPR spectrum's hyperfine splitting pattern provides information to identify the trapped radical. The g-factor for thiyl radicals is a key identifying parameter.

Typical EPR Parameters for Thiyl Radicals and Adducts
Speciesg-factorHyperfine Coupling Constants (Gauss)Notes
Thiyl Radical (R-S•)~2.00 - 2.17Characterized by g-anisotropy (g// and g⊥). The isotropic g-value is often around 2.025.Direct detection is often difficult due to short lifetime.
DMPO-Thiyl Adduct~2.006aN ≈ 13.5 - 15.2 G, aHβ ≈ 11.7 - 21.3 GHyperfine coupling to the nitrogen and β-hydrogen of the DMPO ring is characteristic.
PBN-Thiyl Adduct~2.007aN ≈ 15.1 G, aHβ ≈ 3.1 GProvides a distinct spectral signature for the trapped thiyl radical.

UV-Vis spectroscopy probes the electronic transitions within a molecule. For simple thiolates like this compound, the primary absorption in the UV region is due to n → σ* transitions associated with the non-bonding electrons on the sulfur atom. These absorptions are typically found in the far UV region and may not be prominent in standard laboratory measurements.

However, UV-Vis spectroscopy becomes an exceptionally powerful tool when this compound acts as a ligand to form complexes with metal ions. The formation of a metal-thiolate bond often gives rise to intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands in the visible or near-UV region. The appearance and position of these bands can be used to monitor the formation of the complex, determine its stoichiometry, and calculate its stability constant. For instance, the interaction of thiolates with cobalt tetrasulfophthalocyanine results in characteristic bands that indicate complex formation and even the reduction of the metal center. Similarly, when bound to gold nanoparticles, the surface plasmon resonance (SPR) band of the nanoparticles shifts, which can be monitored by UV-Vis spectroscopy.

General UV-Vis Absorption Characteristics for Thiolate

Quantitative Analytical Methodologies (Specific to the Compound)

Quantitative analysis of this compound primarily targets the functional thiol group (-SH) of the 2-mercaptoethanolate anion. Spectrophotometric methods are particularly well-suited for this purpose, offering simplicity, speed, and cost-effectiveness. isca.inbrjac.com.br

Spectrophotometry is a widely used analytical technique for determining the concentration of substances in solution based on their light absorption properties. brjac.com.br For thiols like 2-mercaptoethanolate, which may not have a strong intrinsic chromophore, quantification often involves a chemical reaction to produce a colored product that can be measured in the visible region of the electromagnetic spectrum. It is important to note that reducing agents such as 2-mercaptoethanol can have high absorption in the far-UV region (180-260 nm), which may interfere with direct UV measurements. elte.hu

A sensitive and selective spectrophotometric method has been developed for the determination of palladium(II) using 2-mercaptoethanol. isca.in This method is based on the formation of a stable, yellow-colored 1:2 complex between Pd(II) and 2-mercaptoethanol in a buffer at pH 4. isca.in The resulting complex exhibits maximum absorbance at a wavelength of 315 nm. isca.in This reaction can be adapted for the quantitative determination of 2-mercaptoethanolate. The method is advantageous due to its simplicity, rapid color development without heating, and high sensitivity. isca.in

The Beer-Lambert law is obeyed over a specific concentration range, allowing for the creation of a calibration curve to determine the concentration of the analyte in unknown samples. isca.in Key findings from the study on the spectrophotometric determination using 2-mercaptoethanol are detailed in the table below.

ParameterValue/ConditionReference
ReagentPalladium(II) isca.in
Analyte2-Mercaptoethanol isca.in
Complex FormedYellow Pd(II)-(2-Mercaptoethanol)₂ complex isca.in
Optimal pH4.0 isca.in
Wavelength of Max. Absorbance (λmax)315 nm isca.in
Beer's Law Range1.39 - 8.36 µg/cm³ of Palladium(II) isca.in
Molar Absorptivity2.2634 x 10⁴ dm³ mol⁻¹ cm⁻¹ isca.in
Detection Limit (Palladium)0.396 µg/cm³ isca.in

Theoretical and Computational Studies of Sodium 2 Mercaptoethanolate Chemistry

Molecular Modeling of Reactivity and Selectivity

Molecular modeling is instrumental in understanding the dual nucleophilic nature of the 2-mercaptoethanolate anion, which possesses both a soft thiolate center and a hard alcoholate center. This duality governs its reactivity and selectivity in chemical reactions.

Computational studies, such as those involving the reaction of 2-mercaptoethanol (B42355) (the protonated form of the anion) with carbon dioxide, help to elucidate these reaction pathways. rsc.org By calculating the energy barriers for nucleophilic attack, models can predict which functional group is more likely to react under specific conditions. For instance, in reactions with CO2, computational models can determine the Gibbs free energy of activation (ΔG‡) for the formation of intermediates, providing a quantitative measure of reactivity. rsc.org

The reactivity of sodium 2-mercaptoethanolate has also been explored in the context of organometallic chemistry. For example, its reaction with tin compounds like SnCl4·5H2O in the presence of a phase-transfer catalyst yields complex distannates. researchgate.net The formation of these products, which involves the maintenance of tin-sulfur bonds while forming new tin-oxygen rings, can be rationalized and further investigated using molecular modeling to map out the potential energy surface and identify the most favorable reaction coordinates. researchgate.net Such models are crucial for predicting product structures and optimizing synthetic strategies.

Computational Studies on Metal-Thiolate/Alcoholate Complex Structures and Stabilities

Computational methods, particularly Density Functional Theory (DFT), are essential for determining the geometric and electronic structures of metal complexes involving the 2-mercaptoethanolate ligand. These studies provide deep insights into the stability and properties of such complexes.

Research comparing manganese(III)-peroxo complexes with either thiolate or alkoxide ligands demonstrates the significant influence of the donor atom on the complex's stability. nih.gov DFT calculations reveal that despite similarities in certain structural parameters, the alkoxide-ligated complex is substantially more stable than its thiolate-ligated counterpart. nih.gov This difference is attributed to electronic effects, such as the degree of π-backdonation from the sulfur or oxygen atom to the metal center, which can be quantified through computational analysis of the molecular orbitals. nih.gov

In the context of zinc-containing enzymes, DFT has been used to study the binding modes of various inhibitors, including mercapto alcohol ligands. acs.org These calculations show that deprotonated thiolate-containing ligands like mercaptoethanolate are not strongly bidentate, a finding that aligns with experimental model complex structures. acs.org Furthermore, by modeling ligand-water exchange reactions, it's possible to estimate the free energy of coordination, which is a critical parameter for inhibitor design. acs.org

Studies on the interaction of vanadium with 2-mercaptoethanol have shown that stable complexes can form with vanadium in both the +4 and +5 oxidation states. nih.govvu.lt The stoichiometry and structure of these complexes, such as the 2:2 complex formed between vanadate (B1173111) (V) and 2-mercaptoethanol at neutral pH, have been deduced from spectroscopic data and can be further refined and understood through computational modeling. nih.govvu.lt These models help explain how factors like pH and reactant concentrations govern whether complexation or redox chemistry occurs. nih.gov

Below is an interactive table summarizing computed parameters for metal-thiolate/alcoholate complexes from various theoretical studies.

Table 1: Selected Computed Data for Metal-Thiolate/Alcoholate Complexes

Complex/SystemComputational MethodParameterComputed ValueReference
Thiolate-ligated [MnIII(SMe2N4(6-Me-DPEN))(OOtBu)]+DFTHalf-life (t1/2) at 293 K249 s nih.gov
Alkoxide-ligated Mn(III)-OOR complexDFTHalf-life (t1/2) at 298 K6730 s nih.gov
Zinc-Mercapto Alcohol ComplexDFTBinding ModeNot strongly bidentate acs.org
Vanadium(V)-2-Mercaptoethanol Complex- (Deduced from Spectroscopy)Stoichiometry (V:Ligand)2:2 nih.govvu.lt
Vanadium(IV)-2-Mercaptoethanol Complex- (Deduced from Spectroscopy)Stoichiometry (V:Ligand)1:2 nih.govvu.lt

Simulations of Reaction Mechanisms and Transition States

Simulations of reaction mechanisms provide a step-by-step view of how chemical transformations occur, including the identification of short-lived intermediates and high-energy transition states.

For reactions involving 2-mercaptoethanol, computational studies can map the entire reaction pathway. rsc.org For example, in the reaction with CO2 catalyzed by an ionic liquid, the simulation first identifies the initial nucleophilic attack as the rate-determining step. rsc.org It then calculates the energy of the transition state for this step, providing a quantitative barrier that the reactants must overcome. rsc.org Such simulations can also explore the effects of solvents and substituent groups on these energy barriers. rsc.org

DFT and semi-empirical calculations are also employed to understand more complex processes like disulfide-thiolate exchanges in the presence of metal ions. escholarship.org Theoretical calculations for Zn(II) complexes with N2S2 Schiff base ligands, which undergo reductive cleavage to form thiolate-imine complexes, support the experimentally determined structures and offer crucial insights into the nature of the reaction's transition state. escholarship.org These simulations demonstrate how the metal ion can lower the reduction potential of the disulfide bond, making it more susceptible to cleavage. escholarship.org

The table below presents data on calculated transition state energies for reactions involving mercaptoethanol, illustrating the quantitative insights gained from such simulations.

Table 2: Calculated Activation Energies for Reactions of 2-Mercaptoethanol (ME)

ReactionComputational MethodTransition StateCalculated ParameterValue (kcal/mol)Reference
EDA + CO2 → Carbamic Acid AdductDFTTS1EDAΔG1.4 rsc.org
Carbamic Acid Adduct → Cyclic UreaDFTTS2EDAΔG32.8 rsc.org

Note: Data for Ethylenediamine (EDA) is shown as a representative example from the cited study, which also considered mercaptoethanol (ME). rsc.org The principles of calculating transition state energies are directly applicable to ME reactions.

Development of Mathematical Models for Complex Chemical Systems

Mathematical modeling is a powerful approach to understanding and predicting the behavior of complex chemical systems on a macroscopic scale. researchgate.nete3s-conferences.org These models, often consisting of systems of differential equations based on principles like mass-action kinetics, bridge the gap between molecular mechanisms and observable phenomena such as reaction rates and concentration changes. wisc.edu

A practical application of such modeling is seen in the development of biosensors. mdpi.comnih.gov For instance, a mathematical model has been developed for a cytochrome c biosensor used for detecting gases like methanethiol. mdpi.comnih.gov The sensing mechanism involves the reaction of the analyte with the sensor, and in related liquid-phase experiments to validate the model, the reduction of oxidized cytochrome c by mercaptoethanolate anions is studied. mdpi.comresearchgate.net

The model quantitatively describes each step of the process, including mass transport, diffusion, and the chemical reaction kinetics. mdpi.comnih.gov The rate of the chemical reaction (v) can be described by the following equation, where k is the rate constant and c represents the concentration of the reactants:

v = k ⋅ c(cytochrome c Fe³⁺) ⋅ c(mercaptoethanolate)

Experimental data, such as plotting the formation rate of reduced cytochrome c against the concentration of mercaptoethanolate, can be used to validate the linear correlations predicted by the model. mdpi.comresearchgate.net This approach allows researchers to predict the sensor's response from tabulated data and simple experiments, facilitating more efficient sensor design and optimization. mdpi.comnih.gov Mathematical modeling, therefore, provides a framework for simulating system behavior under various conditions without the need for exhaustive experimentation. researchgate.net

Future Research Directions and Innovations in Sodium 2 Mercaptoethanolate Chemistry

Exploration of Novel Catalytic Roles and Organometallic Applications

The future of sodium 2-mercaptoethanolate in chemistry is intrinsically linked to the broader fields of organometallic chemistry and catalysis. Organometallic compounds, which contain direct metal-to-carbon bonds, are fundamental reagents and catalysts in a vast array of synthetic transformations. uni-due.devapourtec.com The reactivity of these compounds often depends on the polarity of the metal-carbon bond, which is influenced by the metal's electronegativity. uni-due.de Alkali metals like sodium and lithium are highly electropositive, making their organometallic derivatives extremely reactive and useful in synthesis. libretexts.org

Future research will likely focus on utilizing this compound as a precursor for novel organometallic complexes. The sodium-thiolate bond provides a reactive site for transmetallation reactions, enabling the transfer of the 2-hydroxyethylthio- ligand to other metals. This could lead to the synthesis of a new family of transition metal complexes with unique steric and electronic properties conferred by the bifunctional ligand. Research into other sodium-containing reagents has demonstrated their utility in creating organometallic transfer agents for synthesizing specifically substituted metal complexes. gla.ac.uk For instance, the reaction of sodium salts of various organic molecules with metal halides is a common route to new organometallic compounds. gla.ac.ukresearchgate.net

In catalysis, this compound could be explored as both a ligand for catalytic metal centers and as a catalyst itself. Metal-based catalysts are crucial for numerous organic transformations. researchgate.net The presence of both a soft sulfur donor and a harder oxygen donor in the 2-hydroxyethylthiolate ligand could allow for the stabilization of various metal oxidation states or the creation of bimetallic catalysts with unique reactivity. Furthermore, the basicity of the thiolate could be harnessed for base-catalyzed reactions. sci-hub.se Studies on other simple sodium salts, such as sodium hydrogen sulfate (B86663), have shown their effectiveness as reusable, heterogeneous catalysts for important organic reactions, suggesting a potential parallel for this compound in green chemistry applications. semanticscholar.org

Table 1: Potential Catalytic and Organometallic Applications of this compound This table is interactive. Click on the headers to sort.

Application Area Potential Role of this compound Rationale / Research Direction
Homogeneous Catalysis Ligand for transition metal catalysts The bifunctional (S, O) nature could stabilize catalytic species and influence selectivity in reactions like cross-coupling or hydrogenation.
Organometallic Synthesis Transmetallation Reagent The Na-S bond allows for the transfer of the ⁻SCH₂CH₂OH ligand to other metals (e.g., Pd, Pt, Sn), creating novel organometallic precursors. gla.ac.ukresearchgate.net
Base Catalysis Base Catalyst The thiolate anion is a strong enough base to catalyze reactions like the thia-Michael addition. sci-hub.se

| Green Chemistry | Heterogeneous Catalyst Precursor | Could be supported on solid materials to create recoverable and reusable catalysts, similar to other sodium salts. semanticscholar.org |

Advanced Mechanistic Elucidation of Biological and Industrial Processes

A deep, mechanistic understanding of the reactions involving this compound is critical for optimizing existing applications and developing new ones. The reactivity of its parent compound, 2-mercaptoethanol (B42355), is well-utilized in biochemistry for reducing protein disulfide bonds, but the precise kinetics and pathways involving the sodium salt warrant further investigation. wikipedia.org Future research will benefit from advanced analytical and computational techniques to probe these mechanisms in detail.

Key mechanistic pathways that require further elucidation for this compound include nucleophilic substitution, thiol-disulfide exchange, and thiol-Michael additions. nih.govrsc.org Kinetic studies are paramount. For example, detailed kinetic analysis of the oxidation of alkanethiols by sodium N-chloro-p-toluenesulfonamide has revealed complex, multi-pathway mechanisms dependent on reactant concentrations. acs.org Similar rigorous kinetic investigations into the reactions of this compound with various electrophiles or oxidants would provide invaluable data for industrial process control. acs.org

In biological systems, the interaction of the mercaptoethanolate anion with metalloproteins is an area ripe for exploration. Spectroscopic studies have already investigated the reduction of cytochrome c by mercaptoethanolate, providing a model for its biological activity. researchgate.net Future work could employ techniques like stopped-flow kinetics and computational modeling to build a more complete picture of the electron transfer processes and any intermediate species formed.

Computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool. DFT studies have been successfully used to confirm complexation and calculate binding energies for other thiol-based systems, providing insights that are difficult to obtain experimentally. tandfonline.comtandfonline.com Applying these methods to this compound could help predict its reactivity, rationalize observed kinetic data, and guide the design of new experiments.

Table 2: Key Reaction Mechanisms for Future Investigation This table is interactive. Click on the headers to sort.

Mechanism Type Description Relevance to this compound Research Tools
Thiol-Michael Addition Nucleophilic addition of a thiolate to an electron-deficient alkene. sci-hub.sersc.org Core reaction for polymer synthesis and bioconjugation. Understanding the kinetics is key to controlling these processes. Kinetic Analysis, NMR, Computational Modeling (DFT). rsc.org
Thiol-Disulfide Exchange Reversible reaction where a thiolate attacks a disulfide bond, forming a new disulfide and a new thiolate. nih.gov Fundamental to its role as a reducing agent in biological and industrial settings. Elucidating the thermodynamics and kinetics is crucial. Spectroscopy, Electrochemistry, HPLC.
Oxidation Reaction with oxidizing agents to form disulfides or higher oxidation state sulfur species. Determines the compound's stability in air and its compatibility with various chemical processes. Kinetic Studies, Mass Spectrometry. acs.org

| Complexation/Coordination | Binding of the thiolate and hydroxyl groups to metal ions. | Underpins its use in creating organometallic complexes and its interactions with metalloenzymes. | X-ray Crystallography, NMR, IR Spectroscopy. researchgate.net |

Integration into Advanced Materials Science Research

The unique reactivity of the thiol group makes it a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for materials synthesis. researchgate.net Future research is set to increasingly integrate this compound into the fabrication of advanced materials through thiol-ene and thiol-yne polymerization reactions. usm.edu These reactions proceed via a step-growth mechanism, allowing for the creation of highly uniform polymer networks with tailored properties. rsc.org The ability to control polymer architecture at the molecular level has profound implications for designing materials for drug delivery, high-performance coatings, and tissue engineering.

This compound can serve as a crucial monomer in these polymerization schemes. Studies have already demonstrated the use of its parent molecule, mercaptoethanol, as a molecular weight regulator in the synthesis of sodium polyacrylate, highlighting the influence of sulfur-containing compounds in polymer synthesis. scispace.com The presence of the hydroxyl group offers an additional site for secondary functionalization, enabling the creation of complex, multifunctional materials. This could lead to the development of "smart" polymers that respond to stimuli like pH or temperature.

Another exciting frontier is the functionalization of nanoparticles. The strong affinity of the thiolate group for noble metal surfaces (like gold and silver) is well-established. mdpi.com this compound can be used to form self-assembled monolayers (SAMs) on such nanoparticles. This process not only stabilizes the nanoparticles but also introduces a hydrophilic, hydroxyl-terminated surface. These functionalized nanoparticles have potential applications in biomedical diagnostics, targeted drug delivery, and catalysis. nih.govresearchgate.net The versatility of thiol-ene chemistry also makes it suitable for fabricating microfluidic devices and labs-on-a-chip, where the material's solvent resistance and ease of surface modification are highly advantageous. nih.gov

Table 3: Future Applications of this compound in Materials Science This table is interactive. Click on the headers to sort.

Material Type Role of this compound Potential Application Key Chemical Reaction
Smart Polymers/Hydrogels Monomer or Cross-linker Drug delivery, tissue engineering, responsive coatings. Thiol-ene/Thiol-yne "click" polymerization. researchgate.netusm.edu
Functionalized Nanoparticles Surface Ligand Biomedical imaging, biosensing, catalysis. Thiolate binding to metal surfaces (e.g., Au, Ag). mdpi.com
High-Performance Coatings Monomer in Polymer Network Protective coatings with enhanced chemical and mechanical resistance. Thiol-ene photopolymerization. usm.edu
Microfluidic Devices Polymer Building Block Lab-on-a-chip systems for diagnostics and analysis. nih.gov Thiol-ene polymer fabrication. nih.gov

| Polymer Additives | Molecular Weight Regulator | Control over polymer chain length and properties in radical polymerization. scispace.com | Chain transfer reactions. |

Development of New Sensing Platforms Based on Thiolate Reactivity

The inherent reactivity of the thiolate group makes it an excellent chemical handle for the development of highly sensitive and selective sensors. Future innovations will leverage the nucleophilicity and metal-binding affinity of this compound to design novel sensing platforms for a range of analytes, from metal ions to biological molecules. tandfonline.comnih.gov

Electrochemical sensors represent a particularly promising avenue. Thiol-based self-assembled monolayers (SAMs) on electrode surfaces, such as gold, can dramatically alter the electrode's properties and facilitate the detection of specific molecules. Research has already demonstrated that a SAM of 2-mercaptoethanol on a gold electrode can electrocatalyze the oxidation of noradrenaline, enabling its sensitive detection while eliminating interference from common biological molecules like ascorbic acid. mdpi.com Future work could expand on this principle, using this compound to create disposable, paper-based electrochemical sensors for point-of-care diagnostics. nih.govelsevierpure.com The high complexing ability of the thiol group towards heavy metal ions like lead and cadmium is another key feature that can be exploited for environmental monitoring sensors. nih.gov

Spectroscopic sensors, particularly those based on fluorescence, also offer significant potential. The interaction of the thiolate with metal ions or nanoparticles can induce a change in fluorescence, providing a basis for detection. For instance, the complexation of a thiol-based Schiff base with Fe³⁺ ions has been used to develop both spectroscopic and electrochemical sensors for iron. tandfonline.comtandfonline.com By designing systems where the binding of a target analyte to the this compound moiety triggers a measurable optical or electrical signal, a new generation of sophisticated sensors can be realized. The performance of these future sensors can be benchmarked against existing thiol-based systems, which have demonstrated detection limits in the nanomolar to micromolar range with rapid response times. tandfonline.com

Table 4: Performance of Selected Thiol-Based Electrochemical Sensors This table is interactive. Click on the headers to sort.

Sensor System Target Analyte Detection Method Linear Range Detection Limit (LOD) Reference
Cysteamine on SPCE Pb(II) & Cd(II) SWASV Up to 200 ppb 11 ppb (Pb), 15 ppb (Cd) nih.gov
HBMB-CPE Fe³⁺ Potentiometry 1.0x10⁻⁵ - 1.0x10⁻¹ M 3.98x10⁻⁶ M tandfonline.comtandfonline.com
HBMB Fe³⁺ DPV 0.2 - 5.56 µM 5.17x10⁻⁶ M tandfonline.comtandfonline.com
PMPC-SH on SPE C-Reactive Protein DPV 5 - 5000 ng/mL 1.6 ng/mL nih.govelsevierpure.com
2-Mercaptoethanol on Au Noradrenaline SWV 2.0x10⁻⁶ - 1.0x10⁻³ M Not Specified mdpi.com

Abbreviations: SPCE - Screen-Printed Carbon Electrode; SWASV - Square Wave Anodic Stripping Voltammetry; HBMB - 4-((4-hydroxybenzylidene)amino)-N-(4-mercaptophenyl)benzamide; CPE - Carbon Paste Electrode; DPV - Differential Pulse Voltammetry; PMPC-SH - Thiol-terminated poly(2-methacryloyloxyethyl phosphorylcholine); SPE - Screen-Printed Electrode; SWV - Square Wave Voltammetry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.